2-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

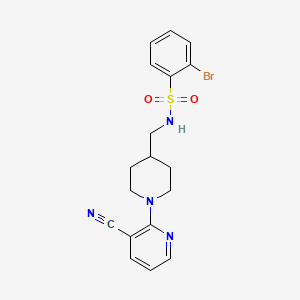

Chemical Structure: The compound features a benzenesulfonamide core substituted with a bromo group at the 2-position. This sulfonamide is linked via a methylene bridge to a piperidin-4-yl group, which is further substituted with a 3-cyanopyridin-2-yl moiety (). Molecular Formula: C₁₉H₁₉BrN₄O. Molecular Weight: 399.3 g/mol. Limited physicochemical data (e.g., melting point, solubility) are available in the provided evidence, highlighting gaps in characterization.

Properties

IUPAC Name |

2-bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4O2S/c19-16-5-1-2-6-17(16)26(24,25)22-13-14-7-10-23(11-8-14)18-15(12-20)4-3-9-21-18/h1-6,9,14,22H,7-8,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFICYYRVBYQMII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacokinetics, and therapeutic efficacy based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 441.4 g/mol

- Functional Groups : Bromine, sulfonamide, piperidine, and cyanopyridine moieties.

Research indicates that the compound interacts with various biological targets, which may include:

- Protein Binding : It has been shown to bind with human serum albumin (HSA) through hydrophobic interactions and hydrogen bonding, suggesting a moderate to strong binding affinity. This interaction is crucial for its pharmacokinetic profile and therapeutic efficacy .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition could lead to potential drug-drug interactions .

Anticancer Activity

The compound has demonstrated significant anticancer properties in various studies:

- In Vitro Studies : It exhibited potent inhibitory effects on cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer), with an IC50 value of approximately 0.126 μM. This indicates a strong potential for selective targeting of cancer cells while sparing normal cells .

- In Vivo Studies : In animal models, treatment with the compound significantly inhibited lung metastasis in TNBC models compared to standard treatments like 5-Fluorouracil (5-FU), showcasing its potential as a therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of the compound reveals:

- Clearance Rate : The clearance rate was measured at approximately 82.7 mL/h/kg after intravenous administration, indicating a relatively high clearance which may necessitate careful dosing .

- Bioavailability : Oral bioavailability was found to be around 31.8%, suggesting that the compound can be effectively administered orally without significant loss of potency .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1 : A study involving MDA-MB-231 cells showed that treatment with the compound led to increased levels of caspase 9, indicating induction of apoptosis in cancer cells. This was accompanied by a significant reduction in cell viability compared to untreated controls .

- Case Study 2 : In a metastatic model using BALB/c nude mice, administration of the compound resulted in a marked reduction in metastatic nodules after 30 days of treatment, demonstrating its potential effectiveness in preventing cancer spread .

Safety Profile

The compound did not exhibit acute toxicity in preliminary studies at concentrations up to 2000 mg/kg in Kunming mice, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key Observations :

Core Heterocycles : The target compound uses a pyridine-piperidine hybrid, whereas analogs in and employ pyrimidine or phenyl-substituted pyridine cores.

Substituent Effects: Bromo and cyano groups in the target compound may enhance electrophilicity compared to chloro or methoxy substituents in .

Synthetic Efficiency : Yields for analogs vary widely (28–84%), with the target compound’s yield unspecified.

Physicochemical Properties

Table 2: Thermal and Crystallographic Data

Key Observations :

Key Observations :

- Sulfonyl chloride coupling is a common strategy for benzenesulfonamide derivatives.

- The absence of synthetic data for the target compound limits direct comparison of reaction conditions or scalability.

Key Observations :

- Substituents like bromo (electron-withdrawing) and cyano (polar) may modulate target selectivity compared to chloro or methoxy groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.